molecular formula C10H12INO2 B8052655 tert-Butyl 5-iodopicolinate

tert-Butyl 5-iodopicolinate

Cat. No.: B8052655
M. Wt: 305.11 g/mol
InChI Key: HZMYUTRZBHUYBF-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodopicolinate is a chemical compound with the molecular formula C10H12INO2 It is an iodinated derivative of picolinic acid, where the iodine atom is attached to the 5-position of the pyridine ring, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-iodopicolinate typically involves the iodination of picolinic acid derivatives followed by esterification. One common method includes the reaction of 5-iodopicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like boron trifluoride diethyl etherate . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-iodopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Tert-Butyl 5-iodopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodopicolinate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing picolinic acid derivatives that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromopicolinate
  • tert-Butyl 5-chloropicolinate
  • tert-Butyl 5-fluoropicolinate

Uniqueness

Tert-Butyl 5-iodopicolinate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and polarizability compared to other halogens. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 5-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYUTRZBHUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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